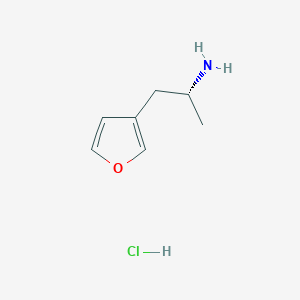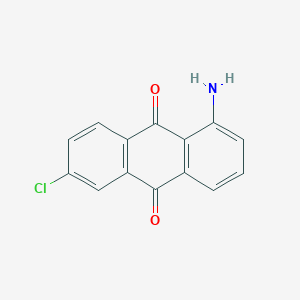
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, two chlorine atoms, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4,5-dichloro-2-methoxybenzyl alcohol. The reaction typically proceeds as follows:
Starting Material: 4,5-dichloro-2-methoxybenzyl alcohol.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Anhydrous dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon).
The bromination reaction results in the substitution of the hydroxyl group with a bromomethyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, yielding less substituted benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions due to its ability to modify biomolecules.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-4,5-dichloro-2-methoxybenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4,5-dichloro-2-methoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and selectivity in chemical reactions.
1-(Bromomethyl)-4-chloro-2-methoxybenzene: Lacks one chlorine atom on the benzene ring, which can affect its chemical properties and applications.
1-(Bromomethyl)-4,5-dichloro-2-ethoxybenzene: Contains an ethoxy group instead of a methoxy group, leading to variations in steric and electronic effects.
Eigenschaften
CAS-Nummer |
37420-52-3 |
|---|---|
Molekularformel |
C8H7BrCl2O |
Molekulargewicht |
269.95 g/mol |
IUPAC-Name |
1-(bromomethyl)-4,5-dichloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HTIJDBLFHSZEPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CBr)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
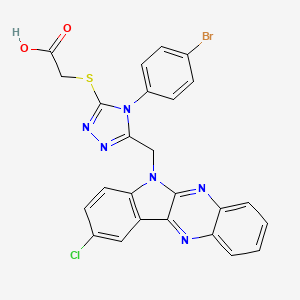

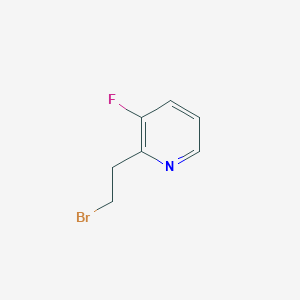
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
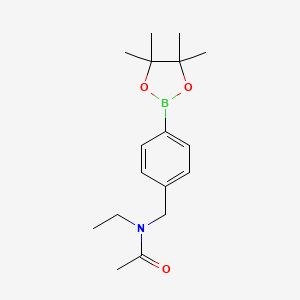

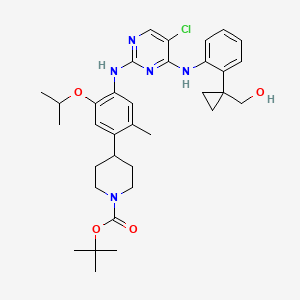
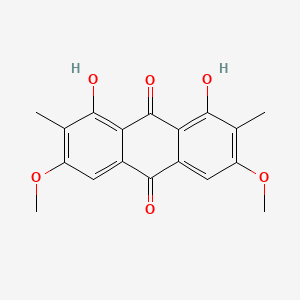
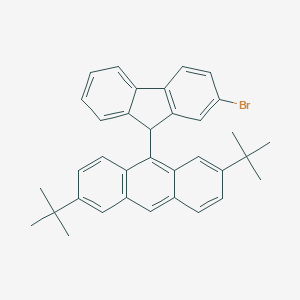
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
